molecular formula C11H17N3O2 B13453171 Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate

Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate

Cat. No.: B13453171
M. Wt: 223.27 g/mol
InChI Key: AUZGUOWGHHCQOD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action .

Medicine: It is explored for its role in the synthesis of pharmaceutical compounds with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial processes .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a tert-butyl carbamate group and a 3-aminopyridin-4-yl moiety provides distinct reactivity and binding properties compared to other similar compounds .

Biological Activity

Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate is a compound of growing interest in medicinal chemistry due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C12H18N2O2C_{12}H_{18}N_{2}O_{2} and a molecular weight of approximately 223.27 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-aminopyridine structure. This unique arrangement of functional groups facilitates various chemical interactions, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound has been shown to modulate enzymatic activities, which can lead to diverse pharmacological effects. Its mechanism typically involves the binding to active sites of target proteins, thereby influencing their function.

Biological Activities

1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential in inhibiting β-secretase and acetylcholinesterase activities, which are critical in the context of neurodegenerative diseases like Alzheimer's disease .

2. Neuroprotective Effects:
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, it has been noted to enhance cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective role against oxidative stress and inflammation .

3. Modulation of Receptor Activity:
The compound's interaction with various receptors has also been explored, indicating its potential as a lead compound for developing pharmaceuticals targeting specific receptor pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-[(4-aminopyridin-3-yl)methyl]carbamateC12H18N2O2C_{12}H_{18}N_{2}O_{2}Variation in amino group position
Tert-butyl N-[(3-acetylpyridin-4-yl)methyl]carbamateC13H18N2O3C_{13}H_{18}N_{2}O_{3}Acetyl group substitution
Tert-butyl N-[[(1S,2S)-1-benzyl]-3-tert-butoxycarbonylamino]-4-(2-pyridyl)phenylmethyl]carbamateComplex structureMultiple functional groups

This table illustrates how this compound stands out due to its specific structural characteristics that enhance its reactivity and biological interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Study:
    • Objective: Assess the protective effect against Aβ-induced toxicity.
    • Findings: The compound improved astrocyte viability significantly when co-treated with Aβ 1-42, indicating potential therapeutic applications in neurodegenerative disorders .
  • Enzyme Interaction Study:
    • Objective: Evaluate inhibition effects on β-secretase.
    • Results: The compound demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, showcasing its potency as a modulator in Alzheimer’s disease pathways .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6,12H2,1-3H3,(H,14,15)

InChI Key

AUZGUOWGHHCQOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NC=C1)N

Origin of Product

United States

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